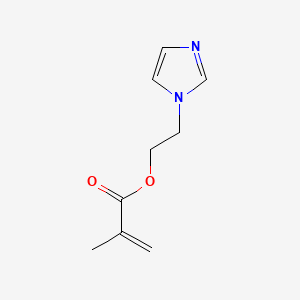
Phosphonic acid, (1-methyl-2-oxopropyl)-, dimethyl ester
Descripción general
Descripción
Phosphonic acid, (1-methyl-2-oxopropyl)-, dimethyl ester is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as Methyl ethyl ketone phosphonic acid dimethyl ester (MEKP) and is commonly used as a radical initiator in the polymerization of unsaturated polyester resins.
Mecanismo De Acción
MEKP is a radical initiator that initiates the polymerization of unsaturated polyester resins. The compound undergoes homolytic cleavage to form free radicals, which initiate the polymerization process. The free radicals react with the unsaturated polyester resins to form a polymer.
Biochemical and Physiological Effects:
MEKP is not intended for human consumption and is not used in pharmaceuticals. The compound has low toxicity and is not considered to be harmful to the environment. However, exposure to MEKP can cause skin and eye irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MEKP is a reliable and efficient radical initiator that is widely used in the polymerization of unsaturated polyester resins. It has a long shelf life and can be stored at room temperature. However, MEKP is highly flammable and should be handled with care. It should be stored in a cool, dry place away from heat and sources of ignition.
Direcciones Futuras
There are several future directions for the use of MEKP in scientific research. One potential application is in the production of flame retardants for use in the construction industry. MEKP can also be used in the production of new organic compounds that have potential applications in the pharmaceutical industry. Another potential application is in the production of new adhesives and coatings with improved properties. Additionally, MEKP can be used in the synthesis of new materials with unique properties. Further research is needed to explore these potential applications of MEKP.
Conclusion:
In conclusion, MEKP is a useful compound that has been widely used in scientific research as a radical initiator in the polymerization of unsaturated polyester resins. The compound has several potential applications in the production of new materials, flame retardants, and adhesives. MEKP is a reliable and efficient radical initiator, but it should be handled with care due to its flammability. Further research is needed to explore the potential applications of MEKP in various fields.
Aplicaciones Científicas De Investigación
MEKP is widely used in scientific research as a radical initiator in the polymerization of unsaturated polyester resins. It is also used as a crosslinking agent in the production of rubber and plastics. The compound is used in the production of adhesives, coatings, and paints. MEKP is also used in the synthesis of new organic compounds and in the production of flame retardants.
Propiedades
IUPAC Name |
3-dimethoxyphosphorylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O4P/c1-5(7)6(2)11(8,9-3)10-4/h6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXQYSJXFNVPTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)P(=O)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454214 | |
| Record name | Phosphonic acid, (1-methyl-2-oxopropyl)-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonic acid, (1-methyl-2-oxopropyl)-, dimethyl ester | |
CAS RN |
62269-22-1 | |
| Record name | Phosphonic acid, (1-methyl-2-oxopropyl)-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[2,1-b]thiazole-6-acetic acid, 3-methyl-](/img/structure/B3054801.png)












